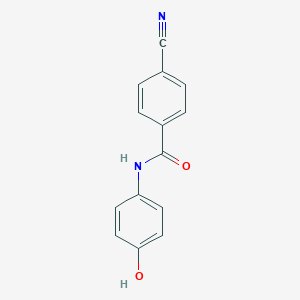
4-Cyano-N-(4-hydroxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyano-N-(4-hydroxyphenyl)benzamide is a chemical compound that has gained significant attention in scientific research in recent years. It is also known as HET0016, and its chemical formula is C14H10N2O2. The compound is a selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis, which is a potent vasoconstrictor and plays a crucial role in regulating blood pressure.
Mechanism Of Action
The mechanism of action of 4-Cyano-N-(4-hydroxyphenyl)benzamide involves the selective inhibition of the enzyme cytochrome P450 4A (CYP4A), which is responsible for the synthesis of 20-HETE. The inhibition of 20-HETE synthesis leads to vasodilation, decreased inflammation, and improved renal function.
Biochemical And Physiological Effects
Studies have shown that 4-Cyano-N-(4-hydroxyphenyl)benzamide has significant biochemical and physiological effects. The compound has been shown to decrease blood pressure, improve renal function, decrease inflammation, and reduce oxidative stress. Additionally, it has been shown to have neuroprotective effects in animal models of stroke.
Advantages And Limitations For Lab Experiments
One of the significant advantages of using 4-Cyano-N-(4-hydroxyphenyl)benzamide in lab experiments is its selectivity for CYP4A and inhibition of 20-HETE synthesis. This allows for the investigation of the specific role of 20-HETE in various physiological processes. However, one of the limitations of using the compound is its relatively low solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for the use of 4-Cyano-N-(4-hydroxyphenyl)benzamide in scientific research. One of the areas of interest is the investigation of the compound's potential in the treatment of cardiovascular diseases, such as hypertension and stroke. Additionally, further studies are needed to investigate the compound's potential in the treatment of renal injury and inflammation. Finally, the development of more potent and selective inhibitors of CYP4A may lead to the discovery of new therapeutic targets for various diseases.
Conclusion:
In conclusion, 4-Cyano-N-(4-hydroxyphenyl)benzamide is a potent and selective inhibitor of 20-HETE synthesis that has significant potential in scientific research. Its selective inhibition of CYP4A allows for the investigation of the specific role of 20-HETE in various physiological processes. While the compound has limitations in its solubility, its potential in the treatment of cardiovascular diseases, renal injury, and inflammation makes it an exciting area of research for the future.
Synthesis Methods
The synthesis of 4-Cyano-N-(4-hydroxyphenyl)benzamide involves the reaction of 4-hydroxybenzamide with cyanogen bromide in the presence of triethylamine. The reaction yields a white solid, which is then purified by recrystallization. The purity of the compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Scientific Research Applications
4-Cyano-N-(4-hydroxyphenyl)benzamide has been widely used in scientific research to investigate the role of 20-HETE in various physiological processes. Studies have shown that 20-HETE plays a crucial role in regulating blood pressure, renal function, and inflammation. The selective inhibition of 20-HETE synthesis by 4-Cyano-N-(4-hydroxyphenyl)benzamide has been shown to have beneficial effects in animal models of hypertension, stroke, and renal injury.
properties
CAS RN |
149505-51-1 |
|---|---|
Product Name |
4-Cyano-N-(4-hydroxyphenyl)benzamide |
Molecular Formula |
C14H10N2O2 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
4-cyano-N-(4-hydroxyphenyl)benzamide |
InChI |
InChI=1S/C14H10N2O2/c15-9-10-1-3-11(4-2-10)14(18)16-12-5-7-13(17)8-6-12/h1-8,17H,(H,16,18) |
InChI Key |
PXHWEMILIJIMHH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C#N)C(=O)NC2=CC=C(C=C2)O |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)NC2=CC=C(C=C2)O |
synonyms |
4-cyano-N-(4-hydroxyphenyl)benzamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,11S,13S,14R,15S)-14,15-Dimethoxy-20-methyl-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-one](/img/structure/B122520.png)
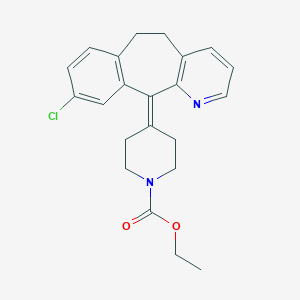
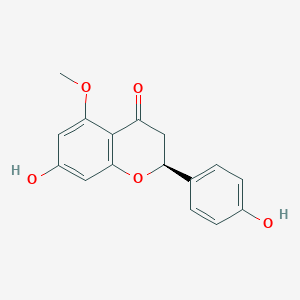
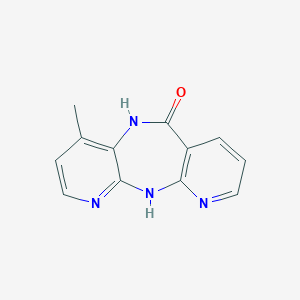
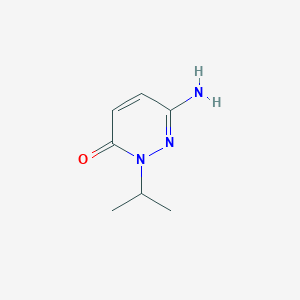

![1-[4-(3-Piperidinopropoxy)benzyl]piperidine](/img/structure/B122538.png)
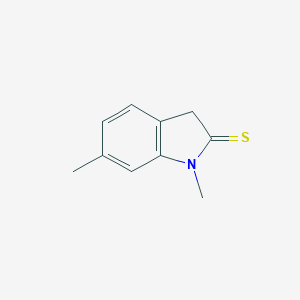

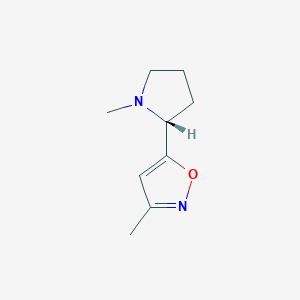
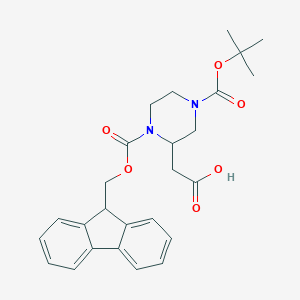

![8-Methoxyimidazo[1,2-A]pyrazine](/img/structure/B122559.png)
